molecular formula C9H13IOSi B6321680 1-Iodo-3-(trimethylsiloxy)benzene CAS No. 732306-25-1

1-Iodo-3-(trimethylsiloxy)benzene

Cat. No.: B6321680
CAS No.: 732306-25-1
M. Wt: 292.19 g/mol
InChI Key: GJDJYHHPFQRAHK-UHFFFAOYSA-N
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Description

1-Iodo-3-(trimethylsiloxy)benzene is an organic compound with the chemical formula C9H13IOSi. It is commonly used in various fields such as medical research, environmental research, and industrial research. This compound is known for its unique structure, which includes an iodine atom and a trimethylsiloxy group attached to a benzene ring.

Chemical Reactions Analysis

1-Iodo-3-(trimethylsiloxy)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents and conditions.

    Oxidation Reactions: The compound can undergo oxidation to form different products, depending on the oxidizing agents used.

    Reduction Reactions: Reduction of the iodine atom can lead to the formation of different derivatives.

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

1-Iodo-3-(trimethylsiloxy)benzene has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: The compound is used in proteomics research to study protein interactions and functions.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Iodo-3-(trimethylsiloxy)benzene involves its interaction with specific molecular targets and pathways. The iodine atom and the trimethylsiloxy group play crucial roles in its reactivity and interactions with other molecules. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

1-Iodo-3-(trimethylsiloxy)benzene can be compared with other similar compounds, such as:

    1-Iodo-4-(trimethylsiloxy)benzene: Similar structure but with the trimethylsiloxy group in a different position.

    1-Iodo-2-(trimethylsiloxy)benzene: Another positional isomer with different reactivity and properties.

    1-Bromo-3-(trimethylsiloxy)benzene: Similar structure but with a bromine atom instead of iodine.

The uniqueness of this compound lies in its specific reactivity and applications, which are influenced by the position of the iodine and trimethylsiloxy groups on the benzene ring.

Properties

IUPAC Name

(3-iodophenoxy)-trimethylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13IOSi/c1-12(2,3)11-9-6-4-5-8(10)7-9/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJDJYHHPFQRAHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)OC1=CC(=CC=C1)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13IOSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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